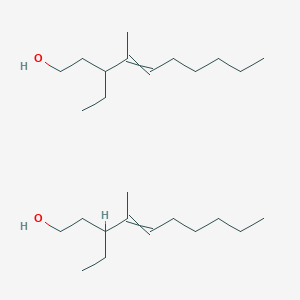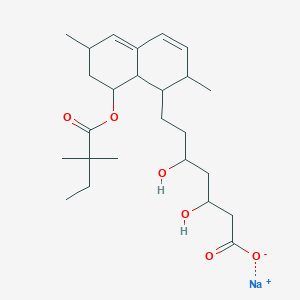
Simvastatin, Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simvastatin, Sodium Salt is a derivative of Simvastatin, a widely used lipid-lowering medication. Simvastatin belongs to the statin class of drugs, which are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver. By inhibiting this enzyme, Simvastatin effectively reduces the levels of low-density lipoprotein (LDL) cholesterol, commonly referred to as “bad cholesterol,” in the bloodstream .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Simvastatin, Sodium Salt can be synthesized through various methods. One common approach involves the hydrolysis of Simvastatin to yield the key intermediate, monacolin J. This intermediate is then subjected to lactonization to protect the hydroxyl group, followed by acylation with α-dimethylbutyryl chloride to produce the protected form of Simvastatin. The final step involves deprotection to yield Simvastatin .
Industrial Production Methods
In industrial settings, Simvastatin is often produced using whole-cell biocatalysis. This method involves the use of genetically engineered Escherichia coli strains that overexpress specific enzymes, such as acyltransferase LovD. This process allows for the efficient conversion of monacolin J to Simvastatin without the need for chemical protection steps .
Analyse Chemischer Reaktionen
Types of Reactions
Simvastatin, Sodium Salt undergoes various chemical reactions, including:
Oxidation: Simvastatin can be oxidized to form its corresponding β-hydroxyacid form.
Reduction: Reduction reactions can convert the lactone form of Simvastatin to its hydroxyacid form.
Substitution: Substitution reactions can occur at the ester or lactone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like α-dimethylbutyryl chloride are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include the β-hydroxyacid form of Simvastatin and various acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Simvastatin, Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and cholesterol biosynthesis.
Biology: Simvastatin is used to investigate the effects of cholesterol-lowering drugs on cellular processes.
Medicine: It is widely studied for its potential therapeutic effects in treating hypercholesterolemia and cardiovascular diseases.
Industry: Simvastatin is used in the pharmaceutical industry for the production of cholesterol-lowering medications
Wirkmechanismus
Simvastatin, Sodium Salt exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pravastatin: A hydrophilic statin that is used in its active hydroxyacid form.
Lovastatin: A lipophilic statin that is structurally similar to Simvastatin but differs in the number of methyl substituents.
Mevastatin: Another lipophilic statin with a similar structure to Simvastatin.
Uniqueness of Simvastatin, Sodium Salt
This compound is unique due to its high lipophilicity, which allows it to effectively cross cell membranes and exert its effects within cells. This property makes it particularly effective in reducing intracellular cholesterol levels and inhibiting cellular proliferation .
Eigenschaften
IUPAC Name |
sodium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRROYWKHUVKF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)
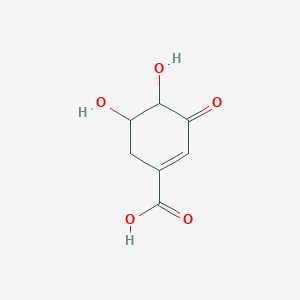
![N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine](/img/structure/B13385559.png)
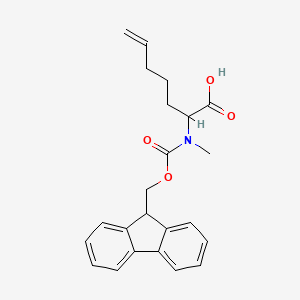
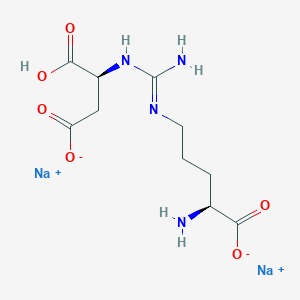
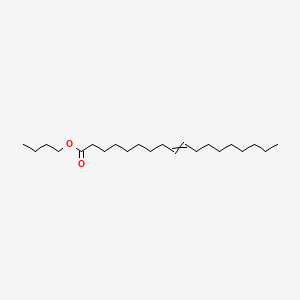
![Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate](/img/structure/B13385617.png)

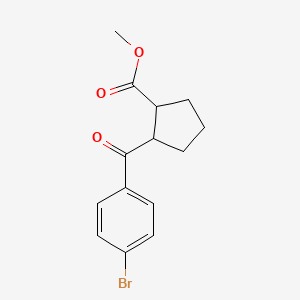
![5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one](/img/structure/B13385631.png)
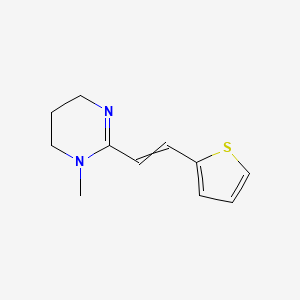
![Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B13385647.png)
![Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13385648.png)
